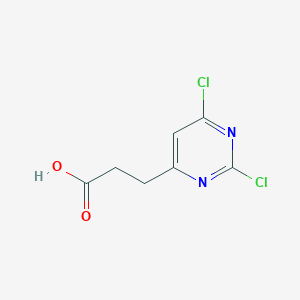

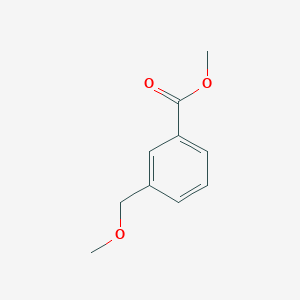

Methyl 3-(methoxymethyl)benzoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves various processes. For instance, the synthesis of “Methyl 3-hydroxy-4-methoxybenzoate” involves alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . Another example is the synthesis of “Methyl 3-methoxy-4-(methoxymethyl)benzoate”, which involves similar processes .Chemical Reactions Analysis

Esters, such as “Methyl 3-methoxybenzoate”, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters. They can be reduced to form alcohols or aldehydes depending on the reducing agent. Esters also react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis

“Methyl 3-methoxybenzoate” has a density of 1.1±0.1 g/cm3, a boiling point of 252.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.9±3.0 kJ/mol and a flash point of 93.8±14.4 °C .Applications De Recherche Scientifique

Insect Repellent

Methyl 3-(methoxymethyl)benzoate has been found to exhibit strong spatial repellency against the common bed bug, Cimex lectularius . This compound, along with other benzoate compounds, has shown long-lasting repellency against both insecticide susceptible and pyrethroid resistant strains of bed bugs .

Botanical Insecticide

Methyl benzoate, a compound similar to Methyl 3-(methoxymethyl)benzoate, has been identified as a promising botanical insecticide . It has been found to be effective against a range of different agricultural, stored product, and urban insect pests .

Ovicidal Toxin

Methyl benzoate has been found to exhibit ovicidal properties, meaning it can kill eggs of certain pests . This could potentially apply to Methyl 3-(methoxymethyl)benzoate as well, although further research would be needed to confirm this.

Oviposition Deterrent

In addition to its ovicidal properties, methyl benzoate has also been found to deter oviposition, or the laying of eggs, by certain pests . This could potentially make Methyl 3-(methoxymethyl)benzoate useful in pest management strategies.

Attractant

Interestingly, the odor of methyl benzoate is an attractant to some insects . This property could potentially be used in traps or other pest management strategies.

Research Use

Methyl 3-(methoxymethyl)benzoate is also used in research . It is provided by specialist distributors serving life science for high-quality research use .

Safety And Hazards

“Methyl 3-methoxybenzoate” is classified as a combustible liquid and is harmful if swallowed. It is also harmful to aquatic life . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Relevant Papers There are several relevant papers on similar compounds. For instance, a paper reports a novel synthesis of gefitinib starting from "Methyl 3-hydroxy-4-methoxybenzoate" . Another paper discusses the synthesis of "Methyl 3-methoxy-4-(methoxymethyl)benzoate" .

Propriétés

IUPAC Name |

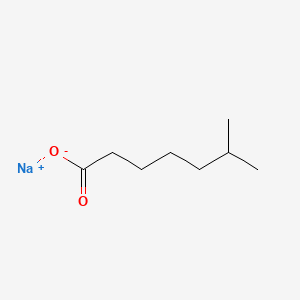

methyl 3-(methoxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-7-8-4-3-5-9(6-8)10(11)13-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBHEZBYHDVOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(methoxymethyl)benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5-Methyl-1H-indol-2-yl)methyl]amine](/img/structure/B1646878.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenylboronic acid](/img/structure/B1646887.png)

![Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B1646895.png)

![2-(2-aminoethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1646928.png)